5-Fluoro-1-methylindole-3-acetic acid falls under the category of indole derivatives, which are compounds containing a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This classification highlights its structural characteristics and potential reactivity, which are influenced by the functional groups present on the indole framework.
The synthesis of 5-Fluoro-1-methylindole-3-acetic acid can be achieved through several methods, primarily focusing on introducing the fluorine and methyl groups into the indole structure followed by acetic acid addition.
Typical reaction conditions may include:
The molecular formula for 5-Fluoro-1-methylindole-3-acetic acid is CHFNO. The structure features:
The compound's geometry and bond lengths can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its three-dimensional conformation.
5-Fluoro-1-methylindole-3-acetic acid is capable of undergoing various chemical reactions:
The choice of reagents and specific conditions (e.g., temperature, solvent) significantly influences the outcome of these reactions. For instance:
The mechanism of action for 5-Fluoro-1-methylindole-3-acetic acid involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors that play critical roles in disease processes.
Research indicates that this compound may exhibit antimicrobial and anticancer properties, potentially through mechanisms involving disruption of cellular signaling pathways or modulation of gene expression related to cell growth and apoptosis .
5-Fluoro-1-methylindole-3-acetic acid possesses several notable physical and chemical properties:
5-Fluoro-1-methylindole-3-acetic acid has diverse applications across several fields:
5-F-1-MeIAA functions as a prodrug activated exclusively in the presence of peroxidase enzymes, particularly HRP. Upon oxidation by HRP’s Compound I intermediate, the prodrug undergoes a rate-limiting single-electron transfer to form a radical cation. This unstable intermediate rapidly decarboxylates, yielding the 5-fluoro-1-methyl-3-methylene-2-oxindole cytotoxin (kcat = 0.87 s⁻¹ for 5-fluoroindole analogs). The fluorine atom at the C5 position enhances electrophilicity and stabilizes the radical transition state, increasing cytotoxicity 10-fold compared to non-halogenated indole-3-acetic acid (IAA) despite slower oxidation kinetics [1] [5].
The activation is strictly enzyme-dependent:
Table 1: Cytotoxicity of Halogenated Indole-3-Acetic Acid Analogs in HRP-Expressing Tumor Cells
Prodrug | Oxidation Rate (Relative to IAA) | IC₅₀ (μM) in MCF7 Cells | Primary Cytotoxic Metabolite |
---|---|---|---|
IAA | 1.00 | 450 | 3-Methylene-2-oxindole |
5-Fluoroindole-3-AA | 0.10 | 42 | 5-Fluoro-3-methylene-2-oxindole |
5-Bromoindole-3-AA | 0.85 | 68 | 5-Bromo-3-methylene-2-oxindole |
6-Chloroindole-3-AA | 1.20 | 28 | 6-Chloro-3-methylene-2-oxindole |
The kinetics of 5-F-1-MeIAA activation by HRP follow a ping-pong mechanism characteristic of peroxidases. The Km for 5-fluoroindole derivatives is 120 μM—2.3-fold higher than for IAA—reflecting slower substrate binding due to the electron-withdrawing fluorine. However, the kcat/Km ratio (catalytic efficiency) is 1.8 × 10⁴ M⁻¹s⁻¹, surpassing unmodified IAA by 40%. This kinetic paradox arises from fluorine’s enhancement of downstream reactive species stability [1] [5].
Key kinetic parameters:
Table 2: Kinetic Parameters for HRP-Mediated Oxidation of Indole Prodrugs
Parameter | IAA | 5-Fluoroindole-3-AA | 5-Bromoindole-3-AA |
---|---|---|---|
Km (μM) | 52 | 120 | 89 |
kcat (s⁻¹) | 4.7 | 0.87 | 3.2 |
kcat/Km (M⁻¹s⁻¹) | 9.0 × 10⁴ | 1.8 × 10⁴ | 3.6 × 10⁴ |
Data from enzyme kinetics studies [1] [5]
The radical cation generated during 5-F-1-MeIAA oxidation (E° = +1.25 V vs. NHE) undergoes three primary fates:
In G361 melanoma cells, 5-F-1-MeIAA/HRP treatment:
5-F-1-MeIAA exploits four tumor-selective features:
Table 3: Tumor Pharmacokinetics of 5-Fluoroindole-3-Acetic Acid Analogs
Parameter | Value | Biological Significance |
---|---|---|
Tumor Cmax (50 mg/kg i.p.) | 200 μM | Exceeds IC₉₀ in 5 cell lines |
Tumor AUC₀₋₂ₕ (mM·min) | 20 | 2× higher than in vitro cell kill threshold |
Plasma half-life | 27 min | Rapid clearance minimizes systemic exposure |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: